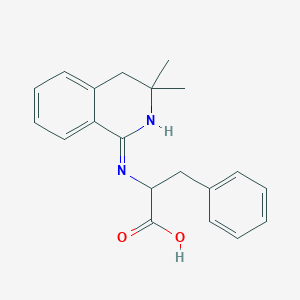

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid

Overview

Description

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid (CAS No. 1396969-17-7) is a compound of increasing interest in biological research due to its potential pharmacological applications. This compound features a complex structure that includes an isoquinoline moiety and has been investigated for various biological activities.

- Molecular Formula : C22H23N3O2

- Molecular Weight : 361.44 g/mol

- Structure : The compound consists of an isoquinoline derivative linked to a phenyl propionic acid structure, which contributes to its diverse biological interactions.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Several studies have suggested that this compound may inhibit protein methyltransferases (PMTs), which play critical roles in gene regulation and cellular signaling pathways. For instance, it has been shown to interact with the G9a methyltransferase, impacting histone methylation and gene expression profiles .

- Apoptotic Pathways : In cellular models, the compound has been linked to the reactivation of pro-apoptotic genes silenced by oncogenic pathways. This suggests a potential role in cancer therapy by promoting apoptosis in malignant cells .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

In Vitro Studies

A study conducted on NIH 3T3 cells demonstrated that treatment with the compound resulted in significant reactivation of the Fas gene, indicating its potential use in restoring apoptotic signaling in cancer cells .

In Vivo Studies

Although limited, some animal model studies have indicated that the compound can reduce tumor growth rates when administered alongside conventional chemotherapy agents. This synergistic effect suggests that it may enhance the efficacy of existing cancer treatments .

Comparative Biological Activity Table

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of this compound. Current data suggest moderate toxicity levels; however, further studies are needed to fully elucidate its safety in long-term use and at varying dosages .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid is , with a molecular weight of approximately 361.45 g/mol. The compound features an isoquinoline moiety, which is known for its diverse biological activities.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the context of neuropharmacology. Its isoquinoline structure is associated with various pharmacological activities, including:

- Antidepressant Properties : Research indicates that compounds with isoquinoline structures can exhibit antidepressant effects by modulating neurotransmitter systems .

- Anti-inflammatory Effects : Studies suggest that derivatives of isoquinolines may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics for studying protein interactions and functions. It serves as a tool for:

- Target Identification : The compound aids in identifying protein targets through affinity labeling techniques .

- Biomarker Discovery : It can be used to discover biomarkers for various diseases by analyzing protein expression profiles in different conditions .

Biochemical Studies

The compound's ability to interact with biological molecules makes it suitable for various biochemical applications:

- Enzyme Inhibition Studies : It can be tested for its ability to inhibit specific enzymes, contributing to the understanding of enzyme kinetics and mechanisms .

- Cell Signaling Pathways : Investigating how this compound affects cell signaling pathways can provide insights into its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Neuropharmacological Studies : A study demonstrated that similar isoquinoline derivatives exhibit significant antidepressant activity in animal models, suggesting potential applications in treating mood disorders .

- Inflammation Models : Research indicated that compounds with similar structures showed promise in reducing inflammation markers in vitro and in vivo, pointing towards their potential use in anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for preparing 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-3-phenyl-propionic acid, and how do reaction conditions influence yield?

Methodological Answer : Synthesis typically involves coupling 3-phenylpropionic acid derivatives with functionalized dihydroisoquinoline precursors. For example, electrophilic substitution or nucleophilic addition reactions under basic conditions (e.g., using chloroacetyl chloride or phenylisothiocyanate) can form the amine linkage . Optimization of solvent (DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) is critical. Pilot studies suggest yields of 60–75% under inert atmospheres (N₂ or Ar), with impurities arising from incomplete ring closure in the dihydroisoquinoline moiety .

Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer : Use a combination of:

- HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>98% as per industry standards) .

- NMR spectroscopy (¹H/¹³C) to confirm the dihydroisoquinoline ring (δ 2.8–3.1 ppm for CH₂ groups) and propionic acid backbone (δ 12.1 ppm for COOH) .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~353.4 g/mol) .

Q. Q3. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<1 mg/mL). Adjust pH to >7.0 (using NaOH) for aqueous solubility .

- Stability : Store at –20°C under desiccation; degradation occurs via hydrolysis of the amide bond at >40°C or in acidic conditions (pH <3) .

- Lipophilicity : LogP ≈ 2.1 (calculated via HPLC retention), indicating moderate membrane permeability .

Advanced Research Questions

Q. Q4. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer :

- Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). The dihydroisoquinoline moiety may act as a hydrogen bond donor, while the phenyl group contributes to hydrophobic interactions .

- Use QSAR models to correlate substituent effects (e.g., methyl groups on the isoquinoline) with activity. Adjust steric parameters to reduce off-target binding .

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

Q. Q5. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer :

- Control for assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) can alter compound stability and activity .

- Replicate experiments with orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

- Analyze impurities : Trace byproducts (e.g., unreacted dihydroisoquinoline) may interfere; use preparative HPLC to isolate pure batches .

Q. Q6. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

Methodological Answer :

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase to resolve enantiomers .

- Membrane separation : Employ cellulose acetate membranes under pressure (5–10 bar) for large-scale enantiopure production .

- Crystallization : Optimize solvent mixtures (ethanol/water) to selectively crystallize the desired diastereomer .

Q. Q7. How can researchers investigate the compound’s metabolic stability in preclinical models?

Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 isoforms (e.g., CYP3A4) are likely involved in oxidation .

- Stable isotope labeling : Use ¹³C-labeled propionic acid to track metabolic byproducts in urine or plasma .

- Pharmacokinetic modeling : Fit data to a two-compartment model to estimate half-life and clearance rates .

Properties

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-20(2)13-15-10-6-7-11-16(15)18(22-20)21-17(19(23)24)12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZOZLFDNIMQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=NC(CC3=CC=CC=C3)C(=O)O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.